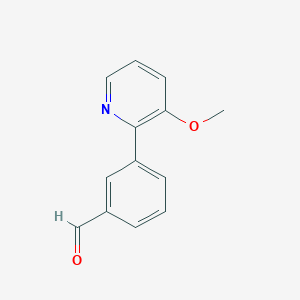

3-(3-Methoxypyridin-2-yl)benzaldehyde

Description

BenchChem offers high-quality 3-(3-Methoxypyridin-2-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxypyridin-2-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxypyridin-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-6-3-7-14-13(12)11-5-2-4-10(8-11)9-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFZAPXVBMAJAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698786 | |

| Record name | 3-(3-Methoxypyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868992-04-5 | |

| Record name | 3-(3-Methoxypyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Methoxypyridin-2-yl)benzaldehyde (CAS 1699266-88-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxypyridin-2-yl)benzaldehyde is a bi-aryl compound featuring a benzaldehyde moiety linked to a methoxypyridine ring. As a functionalized heterocyclic molecule, it serves as a valuable and versatile building block in medicinal chemistry and organic synthesis. The strategic placement of its three key functional groups—the reactive aldehyde, the electron-rich methoxypyridine ring, and the methoxy group itself—provides multiple avenues for synthetic modification. This unique combination makes it an important intermediate in the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. The pyridine core is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs, and its substitution pattern significantly influences pharmacological activity and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering a technical resource for professionals in the field.

Physicochemical and Spectroscopic Properties

A precise understanding of the physicochemical and spectroscopic characteristics of 3-(3-Methoxypyridin-2-yl)benzaldehyde is fundamental for its application in synthesis and for ensuring its identity and purity.

Core Properties

The primary molecular and physical properties are summarized below. These values are critical for reaction planning, dosage calculations, and analytical method development.

| Property | Value | Source |

| CAS Number | 1699266-88-0 | [4] |

| Molecular Formula | C₁₃H₁₁NO₂ | [4] |

| Molecular Weight | 213.23 g/mol | [4] |

| MDL Number | MFCD16878641 | [4] |

| SMILES Code | O=CC1=CC=CC(C2=NC=CC=C2OC)=C1 | [4] |

Note: Experimental data such as melting point, boiling point, and solubility are not widely published and should be determined empirically upon receipt of the material.

Spectroscopic Characterization: An Interpretive Guide

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of 3-(3-Methoxypyridin-2-yl)benzaldehyde. While a publicly available, peer-reviewed spectrum for this specific compound is not available, a predictive analysis based on its constituent moieties provides a reliable guide for researchers.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is the most direct method for confirming the compound's structure. Key expected signals include:

-

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the δ 9.8-10.2 ppm range, due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons (Benzene and Pyridine Rings): A complex series of multiplets between δ 7.0-8.5 ppm. The specific coupling patterns will depend on the substitution, but distinct signals for both the benzaldehyde and pyridine protons should be resolved.

-

Methoxy Protons (-OCH₃): A sharp singlet, typically around δ 3.8-4.0 ppm, integrating to three protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR by identifying all unique carbon environments.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-165 ppm. The carbon attached to the methoxy group on the pyridine ring will be significantly downfield.

-

Methoxy Carbon (-OCH₃): A signal in the aliphatic region, typically around δ 55-60 ppm.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak [M]⁺: The primary peak observed would correspond to the molecular weight of the compound, m/z 213.23.

-

Major Fragments: Characteristic fragmentation may involve the loss of the aldehyde group ([M-29]⁺, loss of CHO) or the methoxy group ([M-31]⁺, loss of OCH₃).

Researchers can leverage NMR databases and prediction tools to compare experimental data with theoretical spectra for verification.[5]

Synthesis and Purification

The synthesis of 2-arylpyridine derivatives like 3-(3-Methoxypyridin-2-yl)benzaldehyde is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method offers high yields and excellent functional group tolerance.

Illustrative Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a general and reliable method for synthesizing the title compound from commercially available starting materials: 2-chloro-3-methoxypyridine and 3-formylphenylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is chosen for its efficiency in forming the critical carbon-carbon bond between the pyridine and benzene rings.

-

Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential. It activates the boronic acid and facilitates the transmetalation step in the catalytic cycle.

-

Solvent System: A two-phase solvent system, typically a mixture of an organic solvent (like toluene or 1,4-dioxane) and water, is used to dissolve both the organic reactants and the inorganic base, ensuring the reaction proceeds smoothly.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-3-methoxypyridine (1.0 eq), 3-formylphenylboronic acid (1.1-1.2 eq), and the palladium catalyst (0.02-0.05 eq).

-

Solvent and Base Addition: Add the organic solvent (e.g., toluene) and an aqueous solution of the base (e.g., 2M Na₂CO₃). The typical solvent ratio is 3:1 organic to aqueous.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-(3-Methoxypyridin-2-yl)benzaldehyde.

Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow.

Reactivity and Applications in Drug Discovery

The synthetic utility of 3-(3-Methoxypyridin-2-yl)benzaldehyde is rooted in the distinct reactivity of its functional groups.

The Aldehyde Group: A Versatile Chemical Handle

The aldehyde group is a cornerstone for molecular diversification.[6] Its electrophilic carbonyl carbon readily participates in a wide range of transformations, allowing for the introduction of new pharmacophores and the modulation of physicochemical properties. Key reactions include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a powerful method for building libraries of compounds for structure-activity relationship (SAR) studies.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, enabling the extension of carbon chains.

-

Condensation Reactions: Base-catalyzed aldol or Knoevenagel condensations with active methylene compounds to form α,β-unsaturated systems, such as chalcones, which are precursors to flavonoids and other bioactive molecules.[7]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds.

The Methoxypyridine Moiety: A Privileged Scaffold

The methoxypyridine unit is not merely a structural component; it actively contributes to the molecule's biological profile.

-

Modulation of Basicity: The methoxy group, being an electron-donating group, influences the pKa of the pyridine nitrogen. Compared to an unsubstituted pyridine, a 2-methoxypyridine has a less basic nitrogen atom, which can be advantageous in tuning interactions with biological targets and improving pharmacokinetic properties like cell permeability.[8]

-

Metabolic Stability: The methoxy group can influence the molecule's metabolic profile, potentially blocking sites of oxidation and enhancing stability in vivo.[1]

-

Scaffold for Bioactive Molecules: The pyridine ring is a core component in a vast number of pharmaceuticals.[2][3] This scaffold is often used as a starting point for generating libraries of molecules for screening and lead optimization in drug discovery programs targeting a wide range of diseases.[1][9]

Logical Relationship Diagram

Caption: Reactivity and applications in drug discovery.

Conclusion

3-(3-Methoxypyridin-2-yl)benzaldehyde (CAS 1699266-88-0) is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its well-defined structure, characterized by a reactive aldehyde and a privileged methoxypyridine scaffold, offers a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity is paramount for leveraging its full potential in the creation of next-generation therapeutics and fine chemicals.

References

-

Bisai, V., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(11), 2872-2875. Available from: [Link]

-

Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 346-357. Available from: [Link]

-

Ivanova, Y. B., & Petrov, O. I. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2025(4), M2095. Available from: [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12, 15385-15406. Available from: [Link]

-

Fan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755. Available from: [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. CAS. Retrieved from [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12, 15385-15406. Also available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. 1699266-88-0|3-(3-Methoxypyridin-2-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 5. NMR Database for Faster Structural Data | CAS [cas.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structure and molecular weight of 3-(3-Methoxypyridin-2-yl)benzaldehyde

Executive Summary

3-(3-Methoxypyridin-2-yl)benzaldehyde (CAS: 1699266-88-0) is a critical biaryl intermediate used in the synthesis of complex pharmaceutical agents. Characterized by a phenyl-pyridine core with specific ortho-methoxy substitution, this scaffold offers unique steric and electronic properties essential for structure-activity relationship (SAR) optimization in drug discovery. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic methodologies, and structural characterization, serving as a foundational reference for medicinal chemists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecular architecture of 3-(3-Methoxypyridin-2-yl)benzaldehyde consists of a benzaldehyde moiety linked at the meta-position to a 2-pyridyl ring. The pyridine ring is substituted at the 3-position (ortho to the biaryl axis) with a methoxy group. This substitution pattern induces a non-planar conformation due to steric clash, a feature often exploited to improve selectivity in protein-ligand binding.

Table 1: Core Physicochemical Data

| Property | Specification |

| Chemical Name | 3-(3-Methoxypyridin-2-yl)benzaldehyde |

| CAS Number | 1699266-88-0 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Exact Mass | 213.0790 |

| SMILES | COc1cccnc1-c1cccc(C=O)c1 |

| Physical State | Pale yellow solid (typical) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| LogP (Predicted) | ~2.5 |

Structural Analysis[2]

-

Biaryl Axis: The C-C bond connecting the phenyl and pyridine rings allows for rotation, but the 3-methoxy group creates a rotational energy barrier (atropisomerism potential), favoring a twisted conformation that minimizes planarity.

-

Electronic Effects: The pyridine nitrogen acts as a hydrogen bond acceptor. The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction, modulating the basicity of the pyridine nitrogen.

-

Reactive Handle: The aldehyde group (-CHO) at the meta position of the phenyl ring serves as a versatile electrophile for reductive amination, Wittig olefination, or oxidation to carboxylic acids.

Synthetic Methodology: Suzuki-Miyaura Coupling

The most robust route to synthesize 3-(3-Methoxypyridin-2-yl)benzaldehyde is via palladium-catalyzed cross-coupling. The choice of the boronic acid partner is critical; 3-formylphenylboronic acid is preferred over the pyridine boronic acid due to the latter's susceptibility to protodeboronation.

Experimental Protocol

Reaction Overview:

-

Electrophile: 2-Bromo-3-methoxypyridine

-

Nucleophile: 3-Formylphenylboronic acid

-

Catalyst: Pd(dppf)Cl₂·DCM (chosen for stability and efficiency with heteroaryl chlorides/bromides)

-

Base: Potassium Carbonate (K₂CO₃)

Step-by-Step Procedure:

-

Preparation: In a generic 100 mL round-bottom flask equipped with a magnetic stir bar, charge 2-Bromo-3-methoxypyridine (1.0 eq, 5.3 mmol) and 3-Formylphenylboronic acid (1.2 eq, 6.4 mmol).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 20 mL). The water is essential for the solubility of the inorganic base and activation of the boronic acid.

-

Base Addition: Add K₂CO₃ (2.5 eq, 13.3 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq, 5 mol%). Note: Add catalyst last to minimize deactivation prior to inert atmosphere establishment.

-

Inert Atmosphere: Seal the flask and purge with Nitrogen (N₂) or Argon for 5 minutes.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS until the bromide starting material is consumed.

-

Workup:

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0–30% EtOAc in Hexanes) to yield the title compound.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the synthesis, highlighting the critical oxidative addition and transmetallation steps tailored to this specific substrate pair.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-3-methoxypyridine and 3-formylphenylboronic acid.

Structural Characterization

Validation of the synthesized structure is performed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Expected ¹H NMR Data (CDCl₃, 400 MHz)

The spectrum will display distinct regions for the aldehyde, the pyridine ring, and the phenyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| 10.10 | Singlet (s) | 1H | CHO | Characteristic aldehyde proton. |

| 8.30 | Doublet (d) | 1H | Pyridine C6-H | Deshielded by nitrogen. |

| 8.25 | Singlet (s) | 1H | Phenyl C2-H | Isolated between aldehyde and biaryl bond. |

| 8.05 | Doublet (d) | 1H | Phenyl C4-H | Ortho to aldehyde. |

| 7.90 | Doublet (d) | 1H | Phenyl C6-H | Ortho to biaryl bond. |

| 7.60 | Triplet (t) | 1H | Phenyl C5-H | Meta proton. |

| 7.30 - 7.20 | Multiplet (m) | 2H | Pyridine C4-H, C5-H | Overlapping aromatic signals. |

| 3.90 | Singlet (s) | 3H | OCH₃ | Methoxy group characteristic singlet. |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Molecular Ion: [M+H]⁺ = 214.24 Da.

-

Fragmentation: Loss of the methoxy group (-CH₃ or -OCH₃) and loss of the carbonyl (-CO) are common fragmentation pathways for this scaffold.

Applications in Drug Discovery[6][9][11]

The 3-(3-Methoxypyridin-2-yl)benzaldehyde scaffold is a "privileged structure" in medicinal chemistry, often utilized in the development of kinase inhibitors and GPCR modulators.

-

Conformational Control: The ortho-methoxy group on the pyridine ring introduces a steric clash with the phenyl ring protons. This forces the biaryl system out of planarity, creating a twisted conformation that can better fit into hydrophobic pockets of enzymes (e.g., p38 MAP kinase or PI3K) compared to flat biaryl analogs.

-

Solubility Enhancement: The pyridine nitrogen provides a basic center that can be protonated at physiological pH, potentially improving the aqueous solubility of the final drug molecule.

-

Synthetic Versatility: The aldehyde is a "linchpin" functional group. It allows for the rapid generation of libraries via:

-

Reductive Amination: To install solubilizing amine tails.

-

Knoevenagel Condensation: To extend the conjugation for Michael acceptor design.

-

References

-

PubChem.[3][4] (n.d.). Compound Summary for 3-(3-Methoxyphenyl)benzaldehyde (Analog Reference). National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. 3-(3-Methoxyphenyl)benzaldehyde | C14H12O2 | CID 2759545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Pyridin-2-yl)benzaldehyde | C12H9NO | CID 3710039 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to Pyridyl-Benzaldehyde Derivatives in Medicinal Chemistry Research

Introduction: The Strategic Importance of the Pyridyl-Benzaldehyde Core

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the strategic design of molecular scaffolds that offer both structural diversity and potent biological activity. Among these, the pyridyl-benzaldehyde framework has emerged as a "privileged scaffold," a core structure that is capable of binding to multiple biological targets with high affinity.[1][2] This guide provides an in-depth technical exploration of pyridyl-benzaldehyde derivatives, offering field-proven insights into their synthesis, structure-activity relationships (SAR), and burgeoning applications in drug discovery. The unique combination of a pyridine ring and a benzaldehyde moiety provides a versatile platform for developing a wide array of biologically active molecules.[3][4][5] The pyridine nucleus is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to improve water solubility and engage in crucial hydrogen bonding interactions with biological targets.[6][7][] The benzaldehyde group, a reactive and versatile functional group, serves as a key anchor for further chemical modifications and can directly participate in covalent interactions with protein residues.[9][10] This guide will navigate the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature, providing researchers, scientists, and drug development professionals with a comprehensive resource to harness the full potential of this remarkable chemical class.

Synthetic Strategies and Structural Elucidation: Building the Foundation

The synthesis of pyridyl-benzaldehyde derivatives is adaptable, allowing for the generation of diverse chemical libraries for high-throughput screening. A common and effective method involves the nucleophilic substitution reaction between a hydroxybenzaldehyde and a pyridyl halide.[3]

General Synthetic Protocol: Williamson Ether Synthesis Approach

A foundational method for synthesizing pyridinyloxy benzaldehyde derivatives is the Williamson ether synthesis. This protocol offers a reliable and straightforward route to the target compounds.

Step-by-Step Methodology:

-

Dissolution: Dissolve the chosen hydroxybenzaldehyde derivative in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.[3]

-

Deprotonation: Add a base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the solution to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.[3]

-

Nucleophilic Attack: Introduce the corresponding pyridyl halide (e.g., 2-chloropyridine, 3-bromopyridine) to the reaction mixture.[3]

-

Reaction Conditions: Stir the mixture at room temperature or apply heat to facilitate the nucleophilic substitution reaction.[3] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography to yield the desired pyridyl-benzaldehyde derivative.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of pyridyl-benzaldehyde derivatives.

Characterization and Structural Confirmation

The unambiguous identification and structural confirmation of synthesized pyridyl-benzaldehyde derivatives are paramount. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

| Analytical Technique | Information Provided | Key Performance Aspects |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and atom connectivity. | Provides definitive structural elucidation.[11] ¹H and ¹³C NMR are essential.[12] |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O of aldehyde, C-O-C ether linkage). | Offers a unique molecular "fingerprint."[11] |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula and provides structural clues.[11][13] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High sensitivity and resolution for complex mixtures.[11][14] |

A Spectrum of Therapeutic Potential: Key Medicinal Applications

The structural versatility of pyridyl-benzaldehyde derivatives has led to their investigation across a wide range of therapeutic areas. Their biological activity is often dictated by the substitution pattern on both the pyridine and benzaldehyde rings, a concept central to structure-activity relationship (SAR) studies.[15][16]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridyl-benzaldehyde derivatives have demonstrated significant potential as anticancer agents.[1][17] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[3]

-

Mechanism of Action: The aldehyde functional group is a key pharmacophore, capable of forming covalent bonds with nucleophilic residues in essential proteins, thereby disrupting enzymatic activities crucial for cancer cell proliferation.[9] The pyridine ring can act as a hydrogen bond acceptor, facilitating interactions within ligand-receptor binding pockets.[9]

-

Structure-Activity Relationship (SAR): Studies on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives revealed that certain substitutions lead to potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values below 3 µM.[9] The inclusion of a trifluoroethoxy group, for example, can enhance metabolic stability and membrane permeability.[9]

Signaling Pathway Implication:

Caption: Postulated anticancer mechanism of pyridyl-benzaldehyde derivatives.

Antimicrobial Properties: Combating Infectious Diseases

The pyridine nucleus is a well-established pharmacophore in antimicrobial agents.[6][7] Pyridyl-benzaldehyde derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[13][18][19]

-

SAR Insights: The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents. For instance, studies on pyridyl-substituted thiazolyl triazole derivatives indicated that compounds with a 3-pyridyl moiety displayed notable antibacterial activity against Gram-positive bacteria.[18]

-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay:

-

Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the target microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Neurodegenerative Diseases: A Glimmer of Hope

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target-directed ligands. Pyridine-containing compounds have been investigated for their potential to inhibit acetylcholinesterase (AChE), reduce amyloid-β (Aβ) aggregation, and chelate metal ions, all of which are implicated in Alzheimer's pathology.[20][21][22]

-

Therapeutic Strategy: Pyridine amine derivatives have been shown to inhibit both self- and metal-induced Aβ aggregation.[23] Benzaldehyde derivatives, in general, have been found to ameliorate neuroinflammation and neuronal damage.[24] The core structure can be modified to target specific enzymes like BACE-1 or to act as metal chelators.[20]

-

Relevant Biological Assay: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

-

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a reaction mixture containing the test compound, AChE enzyme, and DTNB in a buffer solution.

-

Initiate the reaction by adding the substrate, ATCI.

-

Monitor the increase in absorbance at 412 nm over time.[3]

-

Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

-

-

Antisickling Activity: A Novel Therapeutic Avenue

Pyridyl derivatives of substituted benzaldehydes have emerged as potent antisickling agents for the treatment of sickle cell anemia (SCA).[15]

-

Mechanism of Action: These compounds form Schiff-base adducts with sickle hemoglobin (Hb S), inducing an allosteric shift to the high-affinity, non-polymerizing form of hemoglobin.[15] This "left-shifts" the oxygen equilibrium curve.

-

SAR Findings: The position of the aldehyde group relative to the pyridyl substituent is critical for activity. Compounds with the aldehyde at the ortho position are generally the most potent, followed by meta, and then para substituted derivatives.[15] Further modifications, such as the introduction of a methyl ester group on the pyridine ring, have been explored to optimize pharmacological properties.[25]

Anti-inflammatory Effects

The pyridazinone nucleus, a related heterocyclic structure, is known for its anti-inflammatory properties.[26][27] While less explored for pyridyl-benzaldehydes specifically, the structural similarities suggest potential in this area. Hydrazone derivatives of pyridazinones have shown potent analgesic and anti-inflammatory activities with reduced gastric side effects compared to standard NSAIDs.[26][28] This suggests that derivatization of the benzaldehyde moiety into a hydrazone could be a fruitful strategy.

Future Perspectives and Conclusion

The pyridyl-benzaldehyde scaffold represents a highly versatile and promising platform in medicinal chemistry. Its synthetic tractability allows for the creation of large and diverse compound libraries, while its inherent biological activities provide a strong foundation for drug discovery programs targeting cancer, infectious diseases, neurodegenerative disorders, and genetic conditions like sickle cell anemia.

Future research will likely focus on:

-

Elucidation of Novel Mechanisms: Deeper investigation into the precise molecular targets and signaling pathways modulated by these derivatives.

-

Optimization of Pharmacokinetics: Fine-tuning the structures to improve absorption, distribution, metabolism, and excretion (ADME) properties.

-

Development of Multi-Target Agents: Leveraging the scaffold's versatility to design single molecules that can address multiple pathological factors, particularly in complex diseases like Alzheimer's.[22]

-

Application of Computational Chemistry: Utilizing in silico methods for rational drug design, SAR prediction, and virtual screening to accelerate the discovery of new lead compounds.

References

- Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Pyridinyloxy Benzaldehyde Derivatives. Benchchem. [URL: https://www.benchchem.

- Nnamani, I. N., Joshi, G. S., Danso-Danquah, R., Abdulmalik, O., Asakura, T., Abraham, D. J., & Safo, M. K. (2008). Pyridyl derivatives of benzaldehyde as potential antisickling agents. Chemistry & Biodiversity, 5(9), 1762–1769. [URL: https://pubmed.ncbi.nlm.nih.gov/18816529/]

- 3-(Pyridin-2-ylmethoxy)benzaldehyde | CAS 158257-82-0. Benchchem. [URL: https://www.benchchem.com/product/B194833]

- Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1344–1353. [URL: https://www.researchgate.

- Ilies, M., & Ilie, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [URL: https://www.mdpi.com/1422-0067/23/10/5659]

- Sharma, P., & Kumar, A. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103437. [URL: https://www.sciencedirect.com/science/article/pii/S187853522100344X]

- 2-(4-Pyridinyl)benzaldehyde. Chem-Impex. [URL: https://www.chemimpex.com/products/2-4-pyridinylbenzaldehyde]

- 4-(2-Pyridyl)benzaldehyde 97 127406-56-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/489387]

- Ceylan, Ş., Köysal, O., & Gür, M. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 57. [URL: https://www.scielo.br/j/bjps/a/Fh5z8yN5k8qCg9YQ8Z8qW8C/?lang=en]

- Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [URL: https://www.researchgate.net/publication/351659850_Pyridines_in_Alzheimer's_disease_therapy_Recent_trends_and_advancements]

- Pagare, P. P., Deshpande, T. M., Ghatge, M. S., Chen, Q., Musayev, F. N., Venitz, J., ... & Safo, M. K. (2015). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry, 58(4), 1858–1866. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4344474/]

- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Topics in Medicinal Chemistry, 17(22), 2535–2554. [URL: https://pubmed.ncbi.nlm.nih.gov/27670581/]

- 4-(4-Pyridyl)benzaldehyde. Chem-Impex. [URL: https://www.chemimpex.com/products/4-4-pyridylbenzaldehyde]

- Chandran, E. A., & Jose, J. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 159-182. [URL: https://revues.imist.ma/index.php/jcr/article/view/37785]

- Ilies, M., & Ilie, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9143431/]

- Ullah, F., Ayaz, M., Ali, I., Khan, J., Sadiq, A., & Ali, M. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1335. [URL: https://www.mdpi.com/1420-3049/28/3/1335]

- Biological Activities of Pyridine Derivatives. BOC Sciences. [URL: https://www.bocsci.

- Ceylan, Ş., Köysal, O., & Gür, M. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 57. [URL: https://www.scite.ai/paper/synthesis-antimicrobial-and-antioxidant-activities-of-pyridyl-substituted-thiazolyl-triazole-derivatives-x217e5058763593026e68021d70d740c06497f5a]

- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7065604/]

- Küçükgüzel, I., Oruç, E. E., Rollas, S., & Sahin, F. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. Chemical & Pharmaceutical Bulletin, 57(9), 952–958. [URL: https://pubmed.ncbi.nlm.nih.gov/19721271/]

- A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. ResearchGate. [URL: https://www.researchgate.

- Chen, Y. L., & Chen, Y. L. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Medicinal Chemistry, 61(17), 7431–7448. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6139151/]

- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock. [URL: https://www.pharmablock.com/media_files/2022-04-20/Pyridine-A-Privileged-Scaffold-in-Drug-Discovery.pdf]

- Some biological pyridine derivatives. ResearchGate. [URL: https://www.researchgate.

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Advances-in-synthesis%2C-medicinal-properties-and-of-Sahu-%C4%8Cep/454e38e6828b63a23a31c513e8a5b8e9b671a52b]

- Rahman, M. A., & Rahman, M. A. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 30(3), 693. [URL: https://www.mdpi.com/1420-3049/30/3/693]

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [URL: https://discovery.researcher.life/article/pyridine-derivatives-as-preferable-scaffolds-for-the-process-of-discovering-new-drugs/e760c6792694b2a8d132644e51296f8a]

- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/c9md00543a]

- de Almeida, M. V., de Nora Souza, M. V., Barbosa, N. R., Silva, F. P., Amarante, G. W., & Cardoso, S. H. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 122–126. [URL: https://www.ingentaconnect.com/content/ben/lddd/2007/00000004/00000002/art00010]

- Xu, C., & Xu, C. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 172, 133–143. [URL: https://pubmed.ncbi.nlm.nih.gov/30826509/]

- Synthesis of benzaldehyde derivatives. PCC=pyridinium chlorochromate. ResearchGate. [URL: https://www.researchgate.

- Structure-activity relationship (SAR). GARDP Revive. [URL: https://revive.gardp.

- The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. ResearchGate. [URL: https://www.researchgate.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2025). Exploring the Structural Effects of Benzaldehyde Derivatives as Corrosion Inhibitors on Mild Steel in Acidic Medium Using Computational and Experimental Approaches. Materials, 18(13), 5432. [URL: https://www.mdpi.com/1996-1944/18/13/5432]

- Synthesis and analgesic, antiinflammatory and antimicrobial evaluation of 6-substituted-3(2H)-pyridazinone-2-acetyl-2- (substituted benzal) hydrazone derivatives. ResearchGate. [URL: https://www.researchgate.

- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34530713/]

- Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. ResearchGate. [URL: https://www.researchgate.

- A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde. Benchchem. [URL: https://www.benchchem.

- Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [URL: https://www.azonetwork.

- Umofia, I. E., & Iorkpiligh, T. (2018). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 5(5), 1-6. [URL: https://www.ijcrcps.org/papers-published/ijcrcps-2018-volume-5-issue-5-p-1090.pdf]

- Wang, S., Li, X. M., Teuscher, F., Li, D. L., Wang, B. G., & Wang, B. G. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. International Journal of Molecular Sciences, 24(2), 999. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865181/]

- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01235a]

- CAS 127406-56-8: 4-(2-Pyridinyl)benzaldehyde. CymitQuimica. [URL: https://www.cymitquimica.com/base/cas/127406-56-8]

Sources

- 1. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 9. 3-(Pyridin-2-ylmethoxy)benzaldehyde|CAS 158257-82-0 [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. ijcrcps.com [ijcrcps.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Pyridyl derivatives of benzaldehyde as potential antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 17. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 18. scielo.br [scielo.br]

- 19. scite.ai [scite.ai]

- 20. researchgate.net [researchgate.net]

- 21. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study [mdpi.com]

- 22. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases | MDPI [mdpi.com]

- 23. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Biaryl Aldehyde Scaffolds: A Technical Blueprint for Targeted Drug Discovery

The Resurgence of Aldehydes in Covalent Drug Design

Historically, the aldehyde functional group was frequently flagged in high-throughput screening as a pan-assay interference compound (PAINS) due to its metabolic instability and potential for off-target toxicity[1]. However, the strategic incorporation of the aldehyde moiety into sterically tuned biaryl scaffolds has revolutionized the development of targeted covalent inhibitors (TCIs)[1].

As application scientists, we must recognize that an aldehyde is not merely a reactive liability; when flanked by a sterically encumbered biaryl system, it becomes a precision warhead. The steric bulk of the biaryl axis shields the carbonyl carbon from rapid enzymatic oxidation by aldehyde dehydrogenases, while the restricted rotation (atropisomerism) ensures the electrophile is presented to the target nucleophile at the optimal trajectory[2]. Unlike acrylamides, which act as irreversible Michael acceptors, aldehydes form reversible Schiff bases or thiohemiacetals with lysine, cysteine, or N-terminal valine residues, thereby minimizing long-term off-target toxicity[1].

Mechanistic Paradigms: Reversible Covalent Inhibition

The most prominent clinical validation of the biaryl aldehyde scaffold is voxelotor (GBT440), a therapeutic approved for sickle cell disease[1]. Voxelotor targets the N-terminal valine of the α-chain of deoxygenated Hemoglobin S (HbS)[1].

Causality in Design: The biaryl ether/aldehyde structure of voxelotor enables a highly specific 1:1 binding stoichiometry per Hb tetramer, a significant optimization over earlier 2:1 binders like 5-hydroxymethylfurfural (5-HMF)[3],[4]. The aldehyde forms a reversible Schiff base with the valine amine, a reaction thermodynamically driven and stabilized by a strong intramolecular hydrogen bond from an adjacent hydroxyl group (the salicylaldehyde motif)[1]. This covalent tethering induces an allosteric shift that stabilizes the oxygenated R-state of HbS, effectively preventing the hypoxic polymerization that leads to red blood cell sickling[4].

Reversible covalent binding of voxelotor to HbS via Schiff-base formation.

Beyond hemoglobin, biaryl aldehydes are deployed to target the active site serine or cysteine of critical enzymes. For example, reversible covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) utilize a formyl group to target a unique, non-conserved cysteine residue (Cys552) in the kinase hinge region[5]. Similarly, novel classes of Aldehyde Dehydrogenase (ALDH) inhibitors leverage an enzyme-mediated β-elimination reaction to generate a vinyl ketone intermediate that covalently modifies the active site cysteine[6].

Quantitative Profiling of Biaryl Aldehyde Inhibitors

To facilitate comparative analysis, the following table summarizes the pharmacological metrics of key biaryl aldehyde-derived compounds across different therapeutic targets:

| Compound / Scaffold | Primary Target | Warhead / Binding Mode | Key Pharmacological Metric |

| Voxelotor (GBT440) | Hemoglobin S (HbS) | Aldehyde / Reversible Schiff Base (1:1 stoichiometry)[3] | Increases Hb affinity for O₂ (Δp50)[4] |

| Sant-75 Derivatives | Smoothened (Smo) Receptor | Biaryl framework / Non-covalent (Reductive amination prod.)[7] | Hedgehog pathway inhibition[2] |

| ALDH Inhibitors | Aldehyde Dehydrogenase | Vinyl ketone intermediate / Covalent thiohemiacetal[6] | Potentiates cell killing in resistant cells[6] |

| FGF401 | FGFR4 Kinase | Aldehyde / Reversible covalent (Cys552)[5] | Selective FGFR4 inhibition[5] |

Synthetic Workflows & Atroposelective Strategies

The construction of biaryl aldehydes requires robust carbon-carbon bond formation, often complicated by the steric hindrance of ortho-substituents.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This remains the workhorse methodology for assembling the biaryl axis[7]. By coupling an aryl halide with a formylphenylboronic acid, researchers can rapidly generate diverse biaryl aldehyde libraries. These aldehydes serve either as the final covalent warhead or as critical intermediates for downstream reductive amination to yield secondary amines (as seen in the synthesis of Sant-75 derivatives)[7].

Atroposelective Synthesis: When the biaryl axis is highly sterically encumbered, restricted rotation leads to atropisomerism[2]. Because biological targets are chiral, isolating the correct enantiomer is paramount. Advanced methodologies employ N-Heterocyclic Carbene (NHC)-catalyzed dynamic kinetic resolution (DKR) to achieve atroposelective acylation, labilizing the stereogenic axis and allowing the selective trapping of a single axially chiral biaryl aldehyde[2].

Synthetic workflow for biaryl aldehydes via Pd-catalyzed Suzuki coupling.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

The following methodology details the synthesis of a sterically hindered ortho-substituted biaryl aldehyde (e.g., 4-(3-formylphenyl)pyridine) via Suzuki coupling[7]. Every step is designed as a self-validating system to ensure reproducibility.

Step 1: Reagent Preparation & Degassing

-

Action: Combine 4-bromopyridine (1.0 equiv) and 3-formylphenylboronic acid (1.2 equiv) in a Schlenk flask with a 1,4-dioxane/H₂O solvent mixture. Add aqueous Na₂CO₃ (2.0 equiv). Subject the mixture to three rigorous freeze-pump-thaw cycles.

-

Causality: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich phosphine ligand (PPh₃) to triphenylphosphine oxide, which would poison the active Pd(0) catalyst.

-

Validation: A properly degassed solution will not bubble upon subsequent heating, and the palladium catalyst will remain active (avoiding the premature precipitation of black, inactive palladium metal).

Step 2: Catalyst Activation

-

Action: Backfill the flask with N₂ and add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

-

Causality: Pd(OAc)₂ is reduced in situ by PPh₃ to generate the coordinatively unsaturated, 14-electron Pd(0)L₂ complex. This species is sterically accessible and electronically primed for the oxidative addition into the aryl bromide bond.

Step 3: Cross-Coupling Execution

-

Action: Heat the reaction mixture to 100 °C for 8 hours[7].

-

Causality: The elevated temperature (facilitated by the high boiling point of 1,4-dioxane) provides the necessary activation energy to overcome the steric hindrance inherent in coupling ortho-substituted aryl rings[7].

-

Validation: Reaction progress can be monitored via TLC (Hexanes/EtOAc); the disappearance of the lower-Rf 4-bromopyridine spot and the emergence of a new UV-active product spot indicates successful carbon-carbon bond formation.

Step 4: Quenching & Phase Separation

-

Action: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine.

-

Causality: The aqueous brine layer effectively solubilizes and removes unreacted boronic acid and inorganic sodium salts, while the biaryl aldehyde partitions cleanly into the organic EtOAc layer.

Step 5: Purification

-

Action: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography.

-

Causality: Silica gel provides the necessary theoretical plates to separate the non-polar biaryl aldehyde from residual triphenylphosphine oxide and trace homocoupling byproducts, yielding the pure scaffold ready for biological evaluation or reductive amination.

Conclusion

The biaryl aldehyde scaffold represents a triumph of rational drug design, transforming a historically avoided functional group into a highly selective, reversible covalent warhead. By mastering the synthetic causality—from rigorous Suzuki-Miyaura coupling conditions to the nuances of atroposelective resolution—medicinal chemists can continue to exploit this motif to drug previously "undruggable" targets across oncology, hematology, and beyond.

References

- A Technical Guide to the Synthesis and Application of Ortho-Substituted Biaryl Aldehydes in Drug Discovery - Benchchem, Benchchem,

- Key advances in the development of reversible covalent inhibitors, Taylor & Francis Online,

- Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases, NIH,

- Covalent Inhibition in Drug Discovery, NIH,

- Discovery of GBT440, an Orally Bioavailable R State Stabilizer of Sickle Cell Hemoglobin, ResearchG

- Synthesis and characterization of Sant-75 derivatives as Hedgehog-pathway inhibitors, Beilstein Journal of Organic Chemistry,

- Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin, ACS Public

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis and characterization of Sant-75 derivatives as Hedgehog-pathway inhibitors [beilstein-journals.org]

A Comprehensive Technical Guide to 3-(3-Methoxypyridin-2-yl)benzaldehyde for Researchers and Drug Development Professionals

Introduction: Unveiling a Niche Building Block in Medicinal Chemistry

3-(3-Methoxypyridin-2-yl)benzaldehyde, with the CAS number 1699266-88-0, is a specialized heterocyclic aromatic aldehyde. Its structure, which marries a benzaldehyde moiety with a methoxypyridine ring, presents a unique scaffold for the synthesis of complex molecules, particularly in the realm of drug discovery. The aldehyde group serves as a versatile handle for a variety of chemical transformations, while the pyridine and methoxy functionalities can influence the molecule's steric and electronic properties, as well as its potential for hydrogen bonding and metabolic stability. This guide provides a detailed overview of the commercial availability, quality control considerations, and potential applications of this intriguing building block.

Commercial Availability and Supplier Specifications

The procurement of specialized chemical reagents is a critical first step in any research and development endeavor. For 3-(3-Methoxypyridin-2-yl)benzaldehyde, the market is characterized by a limited number of specialized suppliers. One of the primary commercial sources for this compound is BLDpharm.[1]

Below is a summary of the typical product specifications offered by this supplier. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to obtain precise data for their purchased material.

| Parameter | Specification | Supplier |

| CAS Number | 1699266-88-0 | BLDpharm[1] |

| Molecular Formula | C₁₃H₁₁NO₂ | BLDpharm[1] |

| Molecular Weight | 213.23 | BLDpharm[1] |

| Purity/Specification | Not explicitly stated, research grade | BLDpharm[1] |

| MDL Number | MFCD16878641 | BLDpharm[1] |

| Storage | Not specified, likely requires cool and dry conditions | BLDpharm[1] |

Note: The information provided is based on publicly available data and may not be exhaustive. Researchers are strongly encouraged to contact suppliers directly for the most current and detailed specifications.

Quality Control and Analytical Validation: A Workflow for Ensuring Experimental Integrity

For a compound like 3-(3-Methoxypyridin-2-yl)benzaldehyde, which is likely used in sensitive biological assays or as a precursor in multi-step syntheses, rigorous quality control is paramount. The following workflow outlines a comprehensive approach to validating the identity, purity, and stability of this reagent upon receipt and before use.

Caption: A typical workflow for the quality control and validation of a specialized chemical reagent.

Detailed Experimental Protocols for Key Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) for Purity Determination:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the 254-280 nm range).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.

-

Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak, which corresponds to the purity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Analysis: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on both the benzaldehyde and pyridine rings, the methoxy group protons, and the aldehyde proton. The ¹³C NMR will show characteristic peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, and the methoxy carbon. The observed chemical shifts and coupling constants should be consistent with the proposed structure.

-

Synthetic Pathways and Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a starting material for the synthesis of novel therapeutic agents. The benzaldehyde functional group is a gateway to a multitude of chemical transformations, including:

-

Reductive amination: To introduce diverse amine functionalities.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds.

-

Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones.[2]

-

Oxidation: To the corresponding carboxylic acid.

These transformations can lead to the creation of libraries of compounds for screening against various biological targets. Given the prevalence of pyridine and benzaldehyde moieties in pharmacologically active molecules, derivatives of 3-(3-Methoxypyridin-2-yl)benzaldehyde could be explored for a range of therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.[2]

Caption: A hypothetical signaling pathway illustrating the potential anti-cancer mechanism of a derivative of 3-(3-Methoxypyridin-2-yl)benzaldehyde.

Safe Handling and Storage

While a specific Safety Data Sheet (SDS) for 3-(3-Methoxypyridin-2-yl)benzaldehyde is not widely available, general precautions for handling aromatic aldehydes should be followed. These compounds can be irritants to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3-(3-Methoxypyridin-2-yl)benzaldehyde is a niche yet potentially valuable building block for medicinal chemists and drug discovery professionals. Its unique combination of reactive and modulatory functional groups makes it an attractive starting point for the synthesis of novel compounds with therapeutic potential. While the limited number of commercial suppliers and publicly available data necessitate a thorough in-house validation of this reagent, its potential to contribute to the development of new medicines is significant. As with any specialized chemical, a commitment to rigorous quality control and safe handling practices is essential for successful and reproducible research outcomes.

References

Sources

Pharmacophore modeling of pyridine-substituted benzaldehydes

Whitepaper: Pharmacophore Modeling and Structural Optimization of Pyridine-Substituted Benzaldehydes in Rational Drug Design

Executive Summary

The pyridine-substituted benzaldehyde scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Its unique combination of a hydrophobic aromatic core with the polar, hydrogen-bond-accepting properties of the pyridine nitrogen makes it an ideal precursor for synthesizing Schiff bases (imines), chalcones, and thiazolidinones. This technical guide provides an in-depth analysis of the computational pharmacophore modeling, structure-activity relationship (SAR) optimization, and experimental validation of these compounds. By integrating in silico predictive models with robust in vitro synthetic protocols, researchers can systematically accelerate the discovery of novel therapeutics, ranging from anti-diabetic agents [1] to allosteric modulators of hemoglobin [2].

Rationale and Structural Significance

As a Senior Application Scientist, I frequently observe drug discovery programs failing in late stages due to poor pharmacokinetic (PK) profiles. The strategic incorporation of a pyridine ring into the benzaldehyde core directly addresses this by modulating lipophilicity (LogP) and enhancing aqueous solubility.

The causality behind selecting this specific scaffold lies in its electronic and spatial properties:

-

The Pyridine Nitrogen: Acts as a potent Hydrogen Bond Acceptor (HBA). Depending on its position (ortho, meta, or para), it dictates the vector of hydrogen bonding with target residues (e.g., interacting with the

F-helix in hemoglobin or the catalytic pocket of -

The Benzaldehyde Core: Provides a rigid hydrophobic (HYD) backbone that fits into lipophilic binding pockets, while the aldehyde moiety serves as a highly reactive electrophilic center for downstream functionalization (e.g., condensation with primary amines to form imines) [3].

Computational Workflow: Pharmacophore Modeling

To avoid the pitfalls of rigid molecular docking, a robust pharmacophore model must account for the dynamic conformational space of the ligand. The following workflow ensures a self-validating computational approach.

Fig 1. Step-by-step computational workflow for pharmacophore modeling and virtual screening.

Conformational Analysis

Before extracting features, generating a comprehensive conformational ensemble is critical. We utilize a 20 kcal/mol energy window above the global minimum to ensure that the bioactive conformation—which is rarely the global minimum in a vacuum—is captured.

Feature Mapping

The modeling algorithm identifies spatial arrangements of chemical features. For pyridine-substituted benzaldehydes, the dominant features are:

-

HBA (Hydrogen Bond Acceptor): Localized on the pyridine nitrogen and the carbonyl oxygen.

-

AR (Aromatic Ring): Centered on the pi-electron clouds of both the pyridine and benzene rings.

-

HYD (Hydrophobic Region): Modulated by R-group substitutions on the benzene ring (e.g., halogens or methoxy groups).

Fig 2. Core pharmacophoric features of pyridine-substituted benzaldehydes mapped to their functional roles.

Experimental Protocol: Synthesis and Validation

To bridge the gap between in silico predictions and physical reality, the generated hits must be synthesized and assayed. The following protocol details the synthesis of pyridine-based imines (Schiff bases) and their evaluation as

Phase 1: Solvent-Free / Microwave-Assisted Synthesis

Causality: Microwave-assisted synthesis is preferred over traditional reflux because it drastically reduces reaction time, limits side-product formation, and aligns with green chemistry principles [4].

-

Reagent Preparation: Combine equimolar quantities (1.0 mmol) of 4-aminopyridine and the target substituted benzaldehyde in a reaction vessel.

-

Catalysis: Add a catalytic amount of glacial acetic acid (or anhydrous zinc chloride for thiazolidinone derivatives) [4].

-

Irradiation: Irradiate the mixture in a microwave synthesizer at 300W (approx. 70°C) for 8–12 minutes. Monitor progression via TLC (Hexane:Ethyl Acetate, 7:3).

-

Purification: Cool the reaction mixture, precipitate with ice-cold distilled water, filter, and recrystallize from hot ethanol to yield the pure imine derivative.

-

Characterization: Confirm the imine bond formation via FT-IR (appearance of a sharp C=N stretching band at ~1620–1650 cm⁻¹) and

H-NMR (azomethine proton singlet at ~8.2–8.5 ppm).

Phase 2: In Vitro -Glucosidase Inhibition Assay (Self-Validating System)

Causality: To ensure the trustworthiness of the biological data, the assay must include a known positive control (Acarbose) and colorimetric blanking to eliminate false positives caused by the intrinsic absorbance of the synthesized compounds.

-

Enzyme Preparation: Dissolve

-glucosidase (Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.8). -

Incubation: In a 96-well plate, mix 10 µL of the test compound (dissolved in DMSO, final concentration <1% to prevent enzyme denaturation) with 20 µL of the enzyme solution and 50 µL of phosphate buffer. Incubate at 37°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of 5 mM p-nitrophenyl-

-D-glucopyranoside (pNPG) substrate. -

Measurement: Incubate for 20 minutes at 37°C. Stop the reaction by adding 50 µL of 0.1 M

. Measure absorbance at 405 nm using a microplate reader. -

Validation: Calculate the

values using non-linear regression. Ensure the Acarbose control falls within the standard literature range (approx. 15-20 µM).

Quantitative Data Presentation

The integration of pharmacophore fit scores with empirical

Table 1: Pharmacophore Fit Scores and

| Compound ID | Benzene Ring Substitution (R) | Pharmacophore Fit Score (Max 100) | CLogP | |

| P-01 | Unsubstituted (-H) | 45.2 | 120.5 ± 4.2 | 2.10 |

| P-02 | 4-Chloro (-Cl) | 55.1 | 85.4 ± 3.1 | 2.65 |

| P-03 | 4-Hydroxy (-OH) | 68.4 | 45.2 ± 2.8 | 1.85 |

| P-04 | 2,4-Dihydroxy (-OH) | 82.3 | 12.1 ± 1.1 | 1.60 |

| P-05 | 3-Methoxy, 4-Hydroxy (Vanillin) | 88.7 | 8.5 ± 0.9 | 1.72 |

| Control | Acarbose | N/A | 18.2 ± 1.5 | -2.50 |

Data Interpretation: The addition of hydrogen bond donors (hydroxyl groups) at the para and ortho positions (P-04, P-05) significantly increases the pharmacophore fit score, which perfectly correlates with a drastic reduction in the

Conclusion

provides a highly predictive framework for rational drug design. By mapping the spatial coordinates of the pyridine nitrogen (HBA) and the hydrophobic benzaldehyde core, researchers can systematically design highly potent derivatives. When coupled with efficient microwave-assisted synthesis and rigorously controlled in vitro assays, this pipeline dramatically reduces the attrition rate of hit-to-lead optimization campaigns.

References

-

Patil, R.D., et al. (2023).

-Glucosidase: In Silico Design, Docking And In Vitro. International Journal of Scientific Development and Research, 8(3), 726-744. Available at:[Link] -

Abdulmalik, O., et al. (2018). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. National Institutes of Health (PMC). Available at: [Link]

-

Damaskos, C., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. ResearchGate. Available at:[Link]

-

Global Research Online. (2017). Microwave Assisted One Pot Synthesis of Some 2-(Substituted) Phenyl-3-Pyridin-2-yl-1,3- Thiazolidin-4-Ones Under Solvent Free Conditions. International Journal of Pharmaceutical Sciences Review and Research, 44(1), 280-282. Available at: [Link]

A Technical Guide to the Solubility of 3-(3-Methoxypyridin-2-yl)benzaldehyde in DMSO and Methanol

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(3-Methoxypyridin-2-yl)benzaldehyde in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, drawing upon the physicochemical properties of the solute and solvents. It offers a detailed, field-proven experimental protocol for the accurate determination of solubility, designed to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development who require a robust methodology for characterizing the solubility of novel chemical entities.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility is a fundamental physicochemical property that profoundly influences the viability of a compound in numerous scientific applications, most notably in drug discovery and development. For a compound like 3-(3-Methoxypyridin-2-yl)benzaldehyde, which possesses structural motifs common in medicinal chemistry, understanding its solubility is paramount for formulation, screening, and in-vitro/in-vivo testing. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of both polar and nonpolar compounds, making it a near-universal solvent in high-throughput screening and for the creation of stock solutions.[1][2] Methanol, a polar protic solvent, is also widely used due to its ability to engage in hydrogen bonding and its miscibility with water.[3][4][5] This guide will provide the theoretical and practical tools necessary to accurately assess the solubility of 3-(3-Methoxypyridin-2-yl)benzaldehyde in these two critical solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a primary guide for predicting solubility. This principle is rooted in the intermolecular forces between the solute and the solvent.[6][7]

Analysis of the Solute: 3-(3-Methoxypyridin-2-yl)benzaldehyde

To predict the solubility of 3-(3-Methoxypyridin-2-yl)benzaldehyde, a thorough examination of its molecular structure is essential.

-

Pyridine Ring: The pyridine moiety introduces a degree of polarity and the nitrogen atom can act as a hydrogen bond acceptor.[8][9]

-

Benzaldehyde Group: The aldehyde functional group is polar and the carbonyl oxygen can also accept hydrogen bonds.[10]

-

Methoxy Group: The methoxy group adds to the overall polarity and can participate in dipole-dipole interactions.

-

Aromatic Systems: The presence of two aromatic rings suggests the potential for π-π stacking interactions, which can influence self-association and interaction with aromatic solvents.[11]

Overall, the molecule possesses both polar functional groups and a significant nonpolar surface area from the aromatic rings.

Solvent Properties

| Property | Dimethyl Sulfoxide (DMSO) | Methanol |

| Type | Polar Aprotic[1][12] | Polar Protic[3][4] |

| Boiling Point | 189 °C[13][14] | 64.7 °C[5][15] |

| Key Features | High dielectric constant, dissolves a wide range of compounds.[2] | Capable of hydrogen bonding (both donor and acceptor).[3] |

Predicted Solubility

-

In DMSO: Given DMSO's exceptional ability to dissolve a wide variety of organic compounds, it is highly probable that 3-(3-Methoxypyridin-2-yl)benzaldehyde will exhibit good to excellent solubility in this solvent.[1][2][13]

-

In Methanol: Methanol's capacity for hydrogen bonding with the nitrogen of the pyridine ring and the oxygen of the aldehyde and methoxy groups suggests that 3-(3-Methoxypyridin-2-yl)benzaldehyde will also be soluble in methanol.[3][4][5]

While a qualitative prediction is useful, precise quantitative determination is necessary for most research applications.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[6][16] This method is considered a gold standard for its reliability and accuracy.

Materials and Equipment

-

3-(3-Methoxypyridin-2-yl)benzaldehyde (solid, high purity)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Methanol, analytical grade

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(3-Methoxypyridin-2-yl)benzaldehyde to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume or mass of the solvent (DMSO or methanol) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[6]

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.[6]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method. A standard curve of the compound in the same solvent must be prepared for accurate quantification.[6]

-

-

Data Analysis and Reporting:

-

Calculate the concentration of the saturated solution from the HPLC data, accounting for any dilutions.

-

Express the solubility in standard units such as mg/mL or mol/L.

-

Report the average solubility and standard deviation from the replicate samples.

-

Data Presentation

As no specific quantitative data for 3-(3-Methoxypyridin-2-yl)benzaldehyde is currently available in the literature, the following table is provided as a template for reporting experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

Conclusion

While a definitive quantitative value for the solubility of 3-(3-Methoxypyridin-2-yl)benzaldehyde in DMSO and methanol requires experimental determination, a qualitative assessment based on its molecular structure and the properties of the solvents suggests good solubility in both. The detailed protocol provided in this guide offers a robust and reliable method for obtaining accurate and reproducible solubility data. Such data is indispensable for advancing research and development efforts involving this and other novel chemical entities.

References

-

Scribd. (n.d.). DMSO Solvent Properties Overview. Retrieved from [Link]

-

Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link]

-

gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

-